molecular formula C19H17BrN2O3S B3566941 N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide

N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide

Cat. No.: B3566941
M. Wt: 433.3 g/mol
InChI Key: WKEGEVBRYFTUHW-UHFFFAOYSA-N
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Description

Compounds like N2-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide typically belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where R’ can be a hydrogen or an organic group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like amidation, where a carboxylic acid reacts with an amine to form an amide . Another common reaction is the deboronation of boronic esters, which can be used to introduce new functional groups .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass Spectroscopy (MS) . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, amides can undergo reactions like hydrolysis, reduction, and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like N2-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide would depend on its molecular structure. Properties like solubility, melting point, and acidity can be predicted based on the functional groups present in the molecule .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, some amides have antibacterial properties and work by inhibiting the synthesis of bacterial cell walls .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some amides can be harmful if swallowed and may cause irritation to the skin and eyes .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields like medicine, agriculture, and materials science. This could involve studying their biological activity, developing new synthesis methods, or investigating their physical properties .

Properties

IUPAC Name

2-(3-bromo-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-26(24,25)22(16-9-5-8-15(20)12-16)13-19(23)21-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEGEVBRYFTUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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